3-(2-Cyanoethyl)thymidine
Description
Contextualization of Modified Nucleosides in Oligonucleotide Synthesis
The chemical synthesis of DNA and RNA, known as oligonucleotide synthesis, is a cornerstone of modern molecular biology and medicine. wikipedia.orgnih.gov This process allows for the creation of custom-designed sequences of nucleic acids for a vast array of applications, including:
Research Tools: Primers for PCR and DNA sequencing, probes for detecting specific DNA or RNA sequences. wikipedia.org
Therapeutics: Antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers designed to modulate gene expression or bind to specific cellular targets. nih.gov
Diagnostics: Components of diagnostic assays for detecting pathogens or genetic markers. nih.gov
While the synthesis of natural DNA and RNA is crucial, the true power of the technology lies in the ability to incorporate chemically modified nucleosides. acs.orgnasa.gov These modifications can be introduced at the sugar, the phosphate (B84403) backbone, or the nucleobase itself. The goals of these modifications are diverse, often aiming to:
Increase Stability: Enhance resistance to degradation by cellular enzymes (nucleases), thereby prolonging the therapeutic effect.
Enhance Binding Affinity: Improve the strength and specificity with which the oligonucleotide binds to its target sequence.
Introduce Functionality: Attach labels such as fluorescent dyes or other reporter groups for detection and imaging. acs.org
The incorporation of these modified nucleosides is achieved through the same fundamental chemical processes used for natural nucleosides, primarily the phosphoramidite (B1245037) method. wikipedia.org
Historical Development and Significance of Cyanoethyl Protecting Groups in Phosphoramidite Chemistry
The automated solid-phase synthesis of oligonucleotides was revolutionized in the early 1980s by Marvin Caruthers through the introduction of phosphoramidite chemistry. biosearchtech.comwikipedia.org This method offered significantly higher efficiency and faster reaction times compared to earlier techniques like the phosphodiester and phosphotriester methods. biosearchtech.com
A key feature of the phosphoramidite method is the use of protecting groups to prevent unwanted side reactions at various reactive sites on the nucleoside building blocks. wikipedia.orgjournalirjpac.com One of the most critical of these is the protection of the phosphorus atom itself. The 2-cyanoethyl group was introduced as a phosphate protecting group, a significant improvement over the previously used methyl group. wikipedia.orgbiosearchtech.com
The choice of the 2-cyanoethyl group was pivotal for several reasons:
Stability: It is stable throughout the iterative cycles of oligonucleotide synthesis. wikipedia.org
Facile Removal: It can be easily and rapidly removed under mild basic conditions (typically using ammonium (B1175870) hydroxide) at the end of the synthesis through a process called β-elimination. trilinkbiotech.com
This combination of stability during synthesis and ease of removal during deprotection made the 2-cyanoethyl phosphoramidite the gold standard for automated DNA and RNA synthesis, a status it retains to this day. wikipedia.orgbiosearchtech.com
Structure
3D Structure
Properties
CAS No. |
72718-33-3 |
|---|---|
Molecular Formula |
C13H17N3O5 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-[3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2,6-dioxopyrimidin-1-yl]propanenitrile |
InChI |
InChI=1S/C13H17N3O5/c1-8-6-16(11-5-9(18)10(7-17)21-11)13(20)15(12(8)19)4-2-3-14/h6,9-11,17-18H,2,4-5,7H2,1H3/t9-,10+,11+/m0/s1 |
InChI Key |
JQUAFYUNOCCDRA-HBNTYKKESA-N |
SMILES |
CC1=CN(C(=O)N(C1=O)CCC#N)C2CC(C(O2)CO)O |
Isomeric SMILES |
CC1=CN(C(=O)N(C1=O)CCC#N)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CCC#N)C2CC(C(O2)CO)O |
Other CAS No. |
72718-33-3 |
Synonyms |
3-(2-cyanoethyl)thymidine |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Cyanoethyl Thymidine and Its Analogues
Direct Synthesis of 3-(2-Cyanoethyl)thymidine Nucleosides
The creation of this compound, a key modified nucleoside, can be achieved through direct chemical synthesis, primarily involving the alkylation of the thymidine (B127349) base at the N3 position.
Reaction Pathways and Optimized Conditions for N3-Cyanoethylation of Thymidine
The primary method for the direct synthesis of this compound involves the N3-alkylation of thymidine. One established pathway is the reaction of thymidine with a suitable cyanoalkyl halide, such as 3-bromopropionitrile. This reaction is typically performed in the presence of a base, like potassium carbonate, within a solvent system such as a dimethylformamide (DMF) and acetone (B3395972) mixture. nih.gov Optimized conditions for this reaction involve heating the mixture at 60°C for approximately 8 hours, which has been shown to produce the desired product in high yields (78–97%) after purification by silica (B1680970) gel chromatography. nih.gov
An alternative and highly relevant reaction pathway is the Michael addition of acrylonitrile (B1666552) to the N3 position of the thymine (B56734) base. glenresearch.comnih.gov This reaction is of particular significance as it is a known side reaction during the deprotection step of solid-phase oligonucleotide synthesis (SPOS). glenresearch.comglenresearch.comwikipedia.org In SPOS, the 2-cyanoethyl group is commonly used to protect the internucleotidic phosphate (B84403) backbone. nih.govwikipedia.org During the final deprotection with a strong base like concentrated ammonium (B1175870) hydroxide (B78521), this protecting group is eliminated, generating acrylonitrile as a byproduct. glenresearch.comglenresearch.com This highly reactive acrylonitrile can then undergo a Michael addition with the N3 position of thymidine residues in the newly synthesized oligonucleotide, leading to the unintended formation of this compound adducts. glenresearch.comglenresearch.com
Studies have shown that this side reaction can be minimized by using a larger volume of ammonia (B1221849) for deprotection or by using a mixture of ammonium hydroxide and methylamine (B109427) (AMA), as methylamine is an effective scavenger of acrylonitrile. glenresearch.comglenresearch.com
| Reaction Pathway | Reagents & Solvents | Conditions | Yield | Reference |
| N3-Alkylation | Thymidine, Cyanoalkyl Halide, K₂CO₃, DMF/Acetone | 60°C, 8 hours | 78-97% | nih.gov |
| Michael Addition | Thymidine, Acrylonitrile | Basic conditions (e.g., conc. NH₄OH) | Variable (side reaction) | glenresearch.comnih.gov |
Precursor Design and Selection for Regioselective Synthesis
Achieving regioselectivity, specifically targeting the N3 position of thymidine for cyanoethylation while avoiding reactions at the 3'- and 5'-hydroxyl groups, is a central challenge. In some direct alkylation methods, the inherent nucleophilicity of the N3 imide proton is sufficient to achieve the desired reaction without protecting the hydroxyl groups. nih.gov
However, for more complex syntheses and to ensure absolute regioselectivity, a precursor design involving protecting groups is standard practice. A common strategy is the protection of the 5'-hydroxyl group with an acid-labile 4,4'-dimethoxytrityl (DMTr) group. nih.govmdpi.comrsc.org For a multi-step synthesis of the N3-cyanoethylated phosphoramidite (B1245037), a thymidine precursor may first be protected at the 5'-position with a DMTr group and at the 3'-position with an acetyl group. nih.gov The N3-cyanoethylation is then performed on this fully protected precursor. Following the successful modification of the base, the 3'-acetyl group is selectively removed to provide the free hydroxyl group necessary for the subsequent phosphitylation step. nih.gov
Conversely, if the goal is to prevent N3-cyanoethylation during oligonucleotide synthesis, a different precursor design is employed. In this approach, the N3 position of thymidine is itself protected, often with a benzoyl (Bz) group, to create a fully protected phosphoramidite building block (e.g., N³-benzoyl-5'-O-DMTr-thymidine-3'-phosphoramidite). nih.gov This strategy effectively blocks the Michael addition of acrylonitrile during deprotection. nih.gov
Preparation of this compound Phosphoramidites
For the incorporation of this compound into synthetic DNA strands, it must first be converted into a phosphoramidite derivative. This chemical form renders it suitable for use as a building block in automated solid-phase oligonucleotide synthesis.
Phosphitylation Strategies for 3'-O-(2-Cyanoethyl-N,N-Diisopropylphosphoramidite) Derivatives
The conversion of the this compound nucleoside into its phosphoramidite form is a critical step known as phosphitylation. The standard procedure involves reacting the nucleoside, which has a free 3'-hydroxyl group and a protected 5'-hydroxyl group (typically with DMTr), with a phosphitylating agent. nih.gov The most commonly used agent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite or, alternatively, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. mdpi.comrsc.orgwikipedia.org
This reaction requires an activator, which is a weak acid. wikipedia.org Activators such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI) are frequently used to catalyze the reaction. mdpi.comoup.com The phosphitylation is carried out in a strictly anhydrous (water-free) solvent, such as acetonitrile (B52724) or dichloromethane (B109758), to prevent unwanted side reactions. mdpi.comoup.com A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may also be included. rsc.org The synthesis of the N³-(2-cyanoethyl)thymidine phosphoramidite has been explicitly detailed, starting from the corresponding 5'-O-DMTr protected nucleoside, and yielded the target phosphoramidite building block as a stable, white foam after purification. nih.gov
| Component | Example | Purpose | Reference |
| Nucleoside Precursor | 5'-O-DMTr-3-(2-cyanoethyl)thymidine | The molecule to be phosphitylated | nih.gov |
| Phosphitylating Agent | bis(diisopropylamino)(2-cyanoethoxy)phosphine | Adds the phosphoramidite moiety | nih.govmdpi.comwikipedia.org |
| Activator | 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI) | Catalyzes the reaction | mdpi.comoup.com |
| Solvent | Anhydrous Acetonitrile or Dichloromethane | Provides a non-reactive medium | mdpi.comoup.com |
| Base (optional) | N,N-Diisopropylethylamine (DIPEA) | Scavenges acid byproduct | rsc.org |
Utilization in Solid-Phase Oligonucleotide Synthesis (SPOS) as Building Blocks
Once prepared, the N³-(2-Cyanoethyl)-5'-O-DMTr-thymidine 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite is ready for use in automated DNA synthesizers. nih.govchembiotech.de Its primary application is the deliberate and site-specific incorporation of a 3-(2-Cyanoethyl)thymine (TCE) modification into a growing oligonucleotide chain. nih.gov
This allows researchers to synthesize custom DNA sequences containing this specific adduct. Such modified oligonucleotides are invaluable tools for investigating the structural and functional consequences of DNA damage. For instance, researchers have synthesized TCE-containing oligonucleotides to study their effects on DNA duplex stability (melting temperature, Tm) and to probe how DNA polymerases interact with this type of lesion during replication. nih.gov Furthermore, the phosphoramidite of this compound is commercially available as an analytical standard, enabling researchers to accurately identify and quantify this adduct when it appears as an unintentional byproduct in standard oligonucleotide syntheses. chembiotech.de
Synthesis of Advanced this compound Analogues and Conjugates
The this compound molecule can also serve as a versatile intermediate for the synthesis of more complex analogues and conjugates. The cyano group (-C≡N) is a key functional handle that can be chemically transformed into other useful groups.
A prominent example of this is the reduction of the cyano group to a primary amine (-CH₂NH₂). Research has demonstrated that this compound can be reduced using reagents like potassium borohydride (B1222165) and Raney nickel to yield 3-(3-aminopropyl)thymidine. nih.gov This amino-functionalized analogue provides a nucleophilic site that can be used for subsequent conjugation reactions, allowing for the attachment of various labels, ligands, or other molecules to the N3 position of thymidine.
Another synthetic strategy involves creating a reactive precursor for coupling reactions. For example, a N³-(2-bromoethyl)thymidine derivative has been synthesized. rsc.org This analogue, with its reactive alkyl halide group, can be coupled with other nucleophiles, such as the hydroxyl group of another nucleoside, to form novel dimer structures or other advanced analogues linked via the N3 position. rsc.org While the synthesis of highly complex conjugates often involves introducing functionalities like azides or alkynes for use in click chemistry, the conversion of the cyanoethyl group to an amine represents a foundational step for creating such advanced constructs from this compound. nih.govnih.gov
Integration of 2-Cyanoethyl Moiety in Novel Thymidine and Deoxyuridine Derivatives
The introduction of the 2-cyanoethyl group is a fundamental step in preparing phosphoramidite monomers for oligonucleotide synthesis. mdpi.comnih.gov This process, known as phosphitylation, typically involves the reaction of a protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or bis(diisopropylamino)(2-cyanoethoxy)phosphine, in the presence of an activator like 1H-tetrazole or N,N-diisopropylethylamine. mdpi.commdpi.comoup.commdpi.com
The standard procedure begins with a nucleoside, such as thymidine or deoxyuridine, where the 5'-hydroxyl group is protected, commonly with a dimethoxytrityl (DMTr) group. mdpi.comnih.gov The phosphitylation reaction is then carried out on the 3'-hydroxyl group. For instance, 5'-O-(4,4'-dimethoxytrityl)thymidine can be reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and N,N-diisopropylethylamine in a dry solvent like dichloromethane or tetrahydrofuran (B95107) to yield the desired 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite) derivative. oup.commdpi.com
This methodology is not limited to standard thymidine and deoxyuridine but is also applied to a wide array of their analogues. Researchers have successfully integrated the 2-cyanoethyl moiety into derivatives containing various modifications, including:
N3-Benzoyl-5´-O-(4,4'-dimethoxytrityl)thymidine : This involves the use of a benzoyl protecting group on the thymine base. mdpi.com
C5-modified deoxyuridines : Analogues with substitutions at the C5 position, such as those bearing azobenzene (B91143) derivatives or amino-alkyl linkers, are also compatible with this phosphitylation method. mdpi.comnih.gov
Tellurium- and Selenium-containing nucleosides : The synthesis has been extended to include novel nucleosides containing tellurium or selenium, demonstrating the versatility of the cyanoethyl phosphoramidite chemistry. nih.govoup.com
4'-C-modified thymidines : Thymidine analogues with modifications at the 4'-carbon, such as 4'-C-[(N-alkyl)aminoethyl] groups, have been successfully phosphitylated using similar protocols. mdpi.com
The reaction conditions, such as solvent, temperature, and reaction time, are often optimized to ensure high yields and minimize side reactions. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. oup.comnih.gov
Table 1: Examples of 2-Cyanoethyl Moiety Integration in Thymidine and Deoxyuridine Derivatives
| Starting Nucleoside Derivative | Phosphitylating Agent | Activator/Base | Solvent | Product | Reference |
| N3-Benzoyl-5´-O-(4,4'-dimethoxytrityl)thymidine | bis(diisopropylamino)(2-cyanoethoxy)phosphine | 1H-tetrazole, diisopropylamine | Dichloromethane | N3-Benzoyl-5´-O-(4,4'-dimethoxytrityl)thymidine 3'-(2-cyanoethyl N,N-diisopropylphosphoramidite) | mdpi.com |
| 5'-O-(4,4'-dimethoxytrityl)-5-[4-(4-pyridyl)diazenylphenyl]ethynyl-2'-deoxyuridine | 2-cyanoethyl-N,N'-diisopropylchlorophosphoramidite | N,N-diisopropylamine | Dichloromethane | 3'-O-[2-cyanoethyl(diisopropylamino)phosphino]-5'-O-(4,4'-dimethoxytrityl)-5-[4-(4-pyridyl)diazenylphenyl]ethynyl-2'-deoxyuridine | mdpi.com |
| 5'-O-(4,4'-dimethoxytrityl)-O4-alkylthymidine | 2-cyanoethyl-N,N-diisopropyl-chlorophosphoramidite | Diisopropylethylamine | Tetrahydrofuran | 5'-O-(4,4'-dimethoxytrityl)-O4-alkylthymidine-3'-O-(2-cyanoethyl)-di-isopropylamido-phosphite | oup.com |
| 1-[3′-O-(2-Cyanoethyl-N, N-diisopropylphosphoramidite)-4′-O-(4,4′-Dimethoxytrityl)-4′-C-[(N-Ethyl)-trifluoroacetylaminoethyl]thymidine | 2-cyanoethyl N,N-diisopropylchlorophosphoramidite | N,N-Diisopropylethylamine | Tetrahydrofuran | 1-[3′-O-(2-Cyanoethyl-N, N-diisopropylphosphoramidite)-4′-O-(4,4′-Dimethoxytrityl)-4′-C-[(N-Ethyl)-trifluoroacetylaminoethyl]thymidine phosphoramidite | mdpi.com |
| 5'-[fluorenylmethoxycarbonyl]-5-(E)-[2-tri-n-butylstannylvinyl]-2'-deoxyuridine | 2-cyanoethyl N,N-diisopropyl phosphoramidite | Not specified | Not specified | 5'-[fluorenylmethoxycarbonyl]-5-(E)-[2-tri-n-butylstannylvinyl]-2'-deoxyuridine-3'-(2-cyanoethyl N,N-diisopropyl phosphoramidite) | nih.gov |
Stereoselective Synthesis Approaches for Chiral Analogues
The phosphorus atom in phosphoramidites and the resulting internucleotide linkage in oligonucleotides is a chiral center. The synthesis of stereopure oligonucleotides, where all phosphorus centers have the same configuration (either Sp or Rp), is of significant interest as the stereochemistry can influence the therapeutic properties of antisense oligonucleotides. capes.gov.brrsc.org
Several strategies have been developed to achieve stereoselective synthesis of chiral analogues of this compound. One approach involves the use of chiral auxiliaries. For example, xylose derivatives have been employed as chiral auxiliaries to direct the stereochemistry of the coupling reaction, leading to the preferential formation of either (Rp)- or (Sp)-dithymidine phosphorothioates. rsc.org
Another strategy focuses on the separation of diastereomers of the phosphoramidite building blocks. The Rp- and Sp-diastereomers of 5'-dimethoxytrityl-thymidine-3'-O-[O-(2-cyanoethyl)-N,N-diisopropyl]-phosphoramidite can be separated by silica gel chromatography. researchgate.net These separated diastereomers can then be used in solid-phase synthesis to produce stereodefined oligonucleotides. researchgate.net
The choice of activating agent can also play a role in the stereoselectivity of the coupling reaction. Studies have investigated the use of activators like mesitylenesulphonyl-5-(pyridin-2-yl)tetrazole (MSPy) and 1-mesitylenesulphonyl-3-nitro-1,2,4-triazole (MSNT) in the stereoselective formation of dinucleoside phosphorothioates. capes.gov.br
More recent advancements include the development of 'dimeric' phosphoramidites, where the stereocenter is constructed in a controlled fashion prior to its incorporation into the oligonucleotide chain. For instance, the stereoselective synthesis of 'dimeric' A–T phosphoramidites with a nucleosyl amino acid (NAA) linkage has been achieved, where the 6'-stereocenter of the NAA-linkage is controlled during the synthesis of the building block. beilstein-journals.orgmpg.de
Purification and Isolation Techniques for Synthetic this compound Products
Following synthesis, the crude this compound products and their analogues require purification to remove unreacted starting materials, byproducts, and any other impurities. The choice of purification method depends on the properties of the target compound and the nature of the impurities.
Silica Gel Column Chromatography is the most widely used technique for the purification of these compounds. oup.comnih.gov The crude reaction mixture is loaded onto a silica gel column, and a solvent system of appropriate polarity is used to elute the components. The polarity of the eluent is often gradually increased (gradient elution) to separate the desired product from less polar and more polar impurities. nih.gov For example, a gradient of ethyl acetate (B1210297) in methylene (B1212753) chloride or petroleum ether is commonly employed. nih.govnih.gov Triethylamine (B128534) is sometimes added to the eluent to prevent the degradation of acid-sensitive groups like the DMTr group. oup.comnih.gov
Precipitation is another common method used for isolation. After the reaction is complete and worked up, the product can be precipitated from a solution by adding a non-solvent. For instance, the final product can be dissolved in a minimal amount of a solvent like benzene (B151609) or dichloromethane and then added dropwise to a large volume of a stirred non-solvent such as n-pentane or hexane, causing the product to precipitate out. oup.comoup.com
Reverse-Phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for both purification and analysis, especially for the final deprotected oligonucleotides synthesized using these phosphoramidites. nih.govgoogle.com For the phosphoramidite monomers themselves, reverse-phase HPLC can be used, particularly when the 5'-O-dimethoxytrityl (DMTr) group is left on. This lipophilic group allows for the separation of the full-length product from failure sequences that lack the DMTr group. google.com
Other Techniques:
Aqueous Work-up: After the reaction, a standard aqueous work-up is often performed. This involves partitioning the reaction mixture between an organic solvent (like chloroform (B151607) or ethyl acetate) and an aqueous solution (such as saturated sodium bicarbonate) to remove water-soluble impurities. mdpi.commdpi.com
Drying: The purified product is typically dried under high vacuum to remove residual solvents. nih.gov
Lyophilization: For some products, lyophilization (freeze-drying) from a solvent like benzene is used to obtain a fine powder. oup.com
The purity of the final product is assessed using various analytical techniques, including thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P), and high-resolution mass spectrometry (HRMS). mdpi.comoup.comnih.gov
Table 2: Common Purification Techniques for this compound Products
| Purification Technique | Description | Typical Application | Reference |
| Silica Gel Column Chromatography | Separation based on polarity using a stationary phase of silica gel and a mobile phase of organic solvents. | Primary purification method for crude phosphoramidite products. | oup.comnih.gov |
| Precipitation | Isolation of the product from a solution by adding a non-solvent, causing it to become insoluble and precipitate. | Final isolation step to obtain the product as a solid. | oup.comoup.com |
| Reverse-Phase HPLC | Separation based on hydrophobicity, often used with a "DMTr-on" strategy for oligonucleotides. | Purification of the final deprotected oligonucleotides. | nih.govgoogle.com |
| Aqueous Work-up | Partitioning between an organic solvent and an aqueous solution to remove water-soluble impurities. | Initial clean-up step after the reaction is quenched. | mdpi.commdpi.com |
Molecular Interactions and Biochemical Implications of 3 2 Cyanoethyl Thymidine Modified Nucleic Acids
Incorporation and Stability within Oligonucleotide Structures
The presence of 3-(2-Cyanoethyl)thymidine within an oligonucleotide chain can influence both its synthesis and its biophysical properties.
Enzymatic Incorporation into DNA/RNA Analogues (e.g., DNA Polymerases, Reverse Transcriptases)
The enzymatic incorporation of modified nucleotides is a critical area of study for developing therapeutic oligonucleotides and diagnostic probes. Research has shown that some DNA polymerases can recognize and incorporate modified nucleoside triphosphates. For instance, novel bicyclic pyrimidine (B1678525) nucleosides designed to mimic thymidine (B127349) have been successfully converted to their 5'-triphosphate form and incorporated into DNA templates by polymerases like the Klenow fragment (exo-) and Taq DNA polymerase. researchgate.net These polymerases were able to efficiently add the modified nucleotide to the 3'-end of a primer opposite a dA residue and extend the chain with natural dNTPs. researchgate.net
In the context of reversible terminators for sequencing-by-synthesis, 3'-O-(2-cyanoethyl)-modified 2'-deoxynucleoside triphosphates have been investigated. Studies have found that several reverse transcriptases, such as RevertAid M-MuLV reverse transcriptase, can incorporate these modified nucleotides. nih.gov However, polymerases with proofreading activity were generally incompatible due to the excision of the modified nucleotide. nih.gov The incorporation of 3'-O-(2-cyanoethyl)-dTTP by certain reverse transcriptases highlights the potential for this type of modification to be accepted by viral enzymes, which has implications for antiviral drug design. nih.gov
Furthermore, research on a thymidine analogue, 1-(3-Cyano-2,3-dideoxy-β-D-erythro-pentofuranosyl)thymine, also known as cyanothymidine, has been evaluated for its antiviral activity against HIV, targeting the reverse transcriptase enzyme. acs.orgresearchgate.net This indicates that cyanoethyl modifications, in various forms, are of significant interest in the field of enzymatic incorporation for therapeutic purposes.
Influence on Duplex and Triplex Stability and Conformation
The stability of nucleic acid structures is paramount to their biological function. Modifications to the nucleobases can significantly alter this stability. The introduction of a 3-(2-cyanoethyl) group at the N3 position of thymine (B56734) (TCE) has been shown to be detrimental to the stability of DNA duplexes. mdpi.com
In one study, the melting temperature (Tm) of a DNA duplex containing a natural T-A base pair was 58.1 °C. mdpi.com In contrast, when the thymine was replaced with N3-cyanoethylated thymine (TCE), the Tm of the duplex with a complementary adenine (B156593) dropped to 36.0 °C, a decrease of 22.1 °C. mdpi.com This significant destabilization indicates that the cyanoethyl group at the N3 position disrupts the Watson-Crick hydrogen bonding with adenine.
The following table summarizes the melting temperatures (Tm) for 11-mer DNA duplexes containing a central T-A or modified T-A pair:
| Duplex Sequence (5' to 3') | Complementary Sequence (5' to 3') | Central Base Pair | Tm (°C) | ΔTm (°C) |
| d(Cys-Gly-Ala-Cys-T -Cys-Ala-Gly-Cys) | d(GCA-Cys-A -Gly-Cys-Ala-Cys) | T-A (Natural) | 58.1 | - |
| d(Cys-Gly-Ala-Cys-TCE -Cys-Ala-Gly-Cys) | d(GCA-Cys-A -Gly-Cys-Ala-Cys) | TCE-A | 36.0 | -22.1 |
Table generated from data in mdpi.com
The stability of DNA triplexes is also sensitive to modifications. While research directly on this compound in triplexes is limited, studies on other thymidine analogues provide insight. For example, replacing thymine with 5-(1-propargylamino)-2'-deoxyuridine has been shown to significantly increase triplex stability. oup.com Conversely, modifications that disrupt Hoogsteen hydrogen bonding, which is crucial for triplex formation, would be expected to destabilize the structure. Given the disruption of Watson-Crick pairing by the N3-cyanoethyl group, it is highly probable that it would also negatively impact the Hoogsteen interactions required for triplex stability.
Role in Protecting Group Chemistry and Deprotection Side Reactions
The 2-cyanoethyl group is widely used as a protecting group for the phosphate (B84403) backbone in automated solid-phase oligonucleotide synthesis. sigmaaldrich.comatdbio.com However, its removal during the deprotection step can lead to the formation of unwanted side products, most notably this compound.
Mechanism of 2-Cyanoethyl Phosphate Deprotection
During oligonucleotide synthesis, the phosphate groups are protected as 2-cyanoethyl phosphotriesters. atdbio.com The final step of the synthesis involves deprotection to yield the natural phosphodiester backbone. This is typically achieved using a strong base, such as concentrated aqueous ammonia (B1221849). sigmaaldrich.comatdbio.com
The deprotection occurs via a β-elimination reaction. The hydrogen atoms on the carbon adjacent to the electron-withdrawing cyano group are highly acidic. sigmaaldrich.comatdbio.com The base removes a proton from this carbon, leading to the elimination of the phosphate group and the formation of acrylonitrile (B1666552) as a byproduct. sigmaaldrich.comatdbio.comphusachem.com
Formation and Mitigation of N3-(2-Cyanoethyl)thymine (CNET) Impurities
A significant side reaction during the deprotection step is the Michael addition of the newly formed acrylonitrile to the nucleobases. atdbio.comwikipedia.org The imide nitrogen (N3) of thymine is particularly susceptible to this alkylation, resulting in the formation of N3-(2-cyanoethyl)thymine (CNET), an impurity that is 53 Da heavier than the desired product. glenresearch.com
Several factors contribute to the formation of CNET impurities:
Deprotection Conditions: The use of strong basic conditions, such as concentrated ammonia, for removing base-protecting groups facilitates the Michael addition of acrylonitrile to thymine. atdbio.comwikipedia.org
Acrylonitrile Concentration: The in-situ generation of acrylonitrile during phosphate deprotection creates a localized high concentration, increasing the likelihood of the side reaction. mdpi.comglenresearch.com This is especially problematic in the synthesis of long oligonucleotides. glenresearch.com
Reactivity of Thymine: The N3 position of thymine is more nucleophilic and sterically accessible compared to other reactive sites on other bases, making it the primary target for cyanoethylation. mdpi.com
To minimize the formation of CNET, several strategies have been developed:
Use of Scavengers: Treating the solid-support-bound oligonucleotide with solutions of bases in an organic solvent, such as 10% diethylamine (B46881) or 50% triethylamine (B128534) in acetonitrile (B52724), before the final ammonia cleavage can remove the cyanoethyl groups from the phosphate backbone while the oligonucleotide is still attached to the support. This prevents the formation of acrylonitrile in the presence of the deprotected bases. atdbio.comwikipedia.org Piperazine (B1678402) has also been shown to be an effective scavenger for acrylonitrile. researchgate.netresearchgate.net
Modified Deprotection Protocols: Using alternative deprotection reagents or conditions can reduce the extent of cyanoethylation. For example, using a larger volume of ammonia during cleavage or using a mixture of ammonia and methylamine (B109427) (AMA) can help, as methylamine is a better scavenger for acrylonitrile. glenresearch.com
Full Protection of Bases: Protecting the N3 position of thymine with another group, such as a benzoyl group, can completely prevent the Michael addition of acrylonitrile. mdpi.comnih.gov
The following table summarizes factors contributing to CNET formation and corresponding mitigation strategies:
| Contributing Factor | Mitigation Strategy |
| Strong basic deprotection conditions | Use of milder deprotection agents; two-step deprotection protocols. |
| High local concentration of acrylonitrile | Pre-treatment with amine solutions (e.g., diethylamine, triethylamine, piperazine) to remove phosphate protecting groups before base deprotection. atdbio.comwikipedia.orgresearchgate.netresearchgate.net |
| High reactivity of thymine N3 position | Use of N3-protected thymidine phosphoramidites (e.g., N3-benzoyl-thymidine). mdpi.comnih.gov |
Strategies for Scavenging Acrylonitrile and Preventing N3-Alkylation
The formation of this compound occurs as an undesirable side reaction during the chemical synthesis of oligonucleotides. This N3-alkylation of thymidine results from the Michael addition of acrylonitrile to the thymine base. Acrylonitrile is generated in situ during the deprotection step when the commonly used 2-cyanoethyl protecting group is removed from the internucleotidic phosphate groups. glenresearch.commdpi.com The imido NH group of thymine is particularly susceptible to cyanoethylation compared to other nucleobases. mdpi.com Several strategies have been developed to mitigate or prevent this modification. These approaches can be broadly categorized into process modifications during deprotection, the use of chemical scavengers, and the application of protective groups on the thymine base itself.
Process Modifications and Scavenging Amines: A primary strategy involves modifying the conditions of the deprotection step to capture acrylonitrile as it is formed. Using a more nucleophilic base than standard aqueous ammonia can effectively scavenge acrylonitrile. A mixture of aqueous ammonia and methylamine (AMA) or using a larger volume of ammonia has been shown to minimize the formation of the N3-cyanoethyl adduct, as methylamine is a more effective scavenger. glenresearch.comresearchgate.net Another widely adopted method is to perform a pre-treatment step before final deprotection. This involves treating the solid support-bound oligonucleotide with a solution of an amine in an organic solvent, such as 10-50% triethylamine or 10-20% diethylamine in acetonitrile. researchgate.netwikipedia.orgnih.gov This treatment selectively cleaves the cyanoethyl groups from the phosphates, allowing the resulting acrylonitrile to be washed away before the base-labile N-acyl protecting groups are removed, thus preventing N3-alkylation. wikipedia.orgnih.gov
Chemical Scavengers and Alternative Protecting Groups: Specific chemical scavengers can be added during the deprotection process to react with acrylonitrile. Nitromethane has been reported to suppress the formation of N3-cyanoethylthymidine effectively under deprotection conditions. mdpi.com Similarly, piperazine has been demonstrated to serve as an efficient acrylonitrile scavenger, allowing the phosphate deprotection and the final cleavage and deprotection to be combined into a single step. researchgate.net
An alternative to scavenging is to prevent the reaction from occurring in the first place. This can be achieved by:
N3-Protection of Thymine: The N3 position of the thymine residue can be protected with a group such as a benzoyl (Bz) group. This physically blocks the site of the Michael addition, efficiently suppressing cyanoethylation. mdpi.com
Alternative Phosphate Protecting Groups: Replacing the 2-cyanoethyl group with an alternative that does not generate a reactive Michael acceptor upon cleavage is another effective strategy. For example, the 4-[N-(2,2,2-trifluoroacetyl)amino]butyl group has been used; upon deprotection, it converts into a stable cycloaminoalkane derivative, avoiding the generation of acrylonitrile. mdpi.com
The table below summarizes various strategies employed to prevent N3-alkylation of thymidine.
| Strategy Category | Specific Method | Mechanism of Action | Reference(s) |
| Deprotection Modification | Use of Ammonia/Methylamine (AMA) | Methylamine acts as a more potent scavenger for acrylonitrile than ammonia alone. | glenresearch.comresearchgate.net |
| Pre-treatment with Triethylamine/Diethylamine | Removes cyanoethyl groups and acrylonitrile before final deprotection of nucleobases. | researchgate.netwikipedia.orgnih.gov | |
| Chemical Scavengers | Addition of Nitromethane | Reacts with and neutralizes acrylonitrile during deprotection. | mdpi.com |
| Addition of Piperazine | Acts as an effective scavenger, enabling a single-step deprotection process. | researchgate.net | |
| Protecting Group Strategies | N3-Benzoyl (Bz) protection on Thymine | Blocks the reactive N3 site on the thymine base, preventing Michael addition. | mdpi.com |
| Use of alternative phosphate protecting groups | Eliminates the source of acrylonitrile by using protecting groups that yield non-reactive byproducts. | mdpi.com |
Recognition by Cellular Components (Excluding Clinical)
The presence of a this compound adduct in a nucleic acid strand introduces a structural modification that can be recognized by various cellular components, particularly enzymes that interact with DNA. This recognition can alter normal biochemical pathways.
Impact on Enzyme Substrate Specificity (e.g., Nucleases, Kinases)
The modification of a nucleoside can significantly impact its ability to be recognized and processed by enzymes such as nucleases and kinases, which often exhibit high substrate specificity.
Nucleases: Cellular nucleases are responsible for the degradation of nucleic acids. The introduction of modifications to oligonucleotides is a common strategy to enhance their stability and resistance to these enzymes. oup.com While research on the specific interaction of nucleases with this compound is not extensively detailed, it is a well-established principle that modifications to the sugar, base, or phosphate backbone can interfere with nuclease activity. oup.comneb.cn The bulky and polar cyanoethyl group at the N3 position, a site involved in Watson-Crick base pairing, alters the local helix structure. This alteration can hinder the binding of exonucleases and endonucleases, thereby increasing the oligonucleotide's half-life in a cellular environment. Modifications such as phosphorothioates are known to confer nuclease resistance, and it is plausible that the N3-cyanoethyl adduct would similarly affect enzyme recognition, likely reducing the rate of phosphodiester bond cleavage near the lesion. neb.cn
Kinases: Thymidine kinases are essential enzymes in the nucleotide salvage pathway, catalyzing the phosphorylation of thymidine to thymidine monophosphate. proteopedia.org These enzymes, particularly human thymidine kinase 1 (TK1), have a narrow substrate specificity, primarily phosphorylating deoxythymidine and deoxyuridine. proteopedia.org The N3 position of the thymine ring is crucial for recognition and hydrogen bonding within the enzyme's active site. The addition of a 2-cyanoethyl group at this position would be expected to severely disrupt the specific interactions required for substrate binding and catalysis. Consequently, this compound is unlikely to be an efficient substrate for human TK1. While some viral thymidine kinases have broader substrate specificity, such a significant modification to the base would likely reduce phosphorylation efficiency dramatically, if not abolish it completely. proteopedia.org This is supported by findings where oligonucleotides containing N3-cyanoethylthymine were shown to act as chain terminators during primer extension reactions, indicating that DNA polymerases, another class of enzymes with high substrate fidelity, are unable to correctly read the modified base and continue synthesis. mdpi.com
Implications for In Vitro DNA Repair Pathway Studies
The formation of N3-alkylated bases, including this compound, represents a form of DNA damage. The study of how cells recognize and repair such lesions is a fundamental aspect of molecular biology. Oligonucleotides containing site-specific lesions are invaluable tools for in vitro studies of DNA repair mechanisms. glenresearch.comnobelprize.org
The presence of this compound in a DNA strand can be used to investigate the activity of various DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER). uio.no In vitro repair assays, like the comet assay, utilize protein extracts from cells incubated with DNA substrates containing specific lesions to measure the incision and repair capacity of the extract. uio.no
An oligonucleotide containing a single, site-specific this compound lesion would be an ideal substrate for several key in vitro studies:
Recognition by DNA Glycosylases: The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. Studies could determine if a specific glycosylase, such as an alkyladenine DNA glycosylase (AAG) which recognizes various N3- and N7-alkylated purines, can also recognize and remove N3-cyanoethylthymine.
Translesion Synthesis (TLS) Analysis: As demonstrated by its ability to terminate primer extension, this compound acts as a block to replicative DNA polymerases. mdpi.com This makes it a relevant substrate for studying translesion synthesis, where specialized DNA polymerases are recruited to bypass the damage, a process that is often error-prone. In vitro TLS assays can identify which polymerase (e.g., Pol η, Pol ι, Pol κ) is capable of inserting a base opposite the lesion and extending the strand, and determine the fidelity of this bypass. nih.gov
Nucleotide Excision Repair (NER) Studies: If the lesion is not handled by BER, it may be a substrate for the more versatile NER pathway, which recognizes bulky, helix-distorting adducts. nobelprize.org In vitro NER assays with purified human or bacterial excision nuclease systems could be used to determine if the this compound adduct is recognized and excised.
The table below outlines the potential applications of this compound-modified oligonucleotides in DNA repair studies.
| In Vitro Application | Investigated Pathway/Process | Experimental Question | Reference Principle(s) |
| Glycosylase Activity Assay | Base Excision Repair (BER) | Is N3-cyanoethylthymine recognized and excised by a specific DNA glycosylase? | glenresearch.comuio.no |
| Primer Extension/TLS Assay | DNA Damage Tolerance / Translesion Synthesis | Which specialized DNA polymerase(s) can bypass the lesion? What is the fidelity of bypass? | mdpi.comnih.gov |
| Excision Nuclease Assay | Nucleotide Excision Repair (NER) | Is the bulky N3-adduct a substrate for the NER machinery? | nobelprize.orguio.no |
Applications of 3 2 Cyanoethyl Thymidine in Advanced Research Methodologies
Development of Modified Oligonucleotides for Research Probes
Modified oligonucleotides are indispensable tools for probing the intricate world of nucleic acids. The incorporation of 3-(2-Cyanoethyl)thymidine into these synthetic DNA and RNA strands allows for the introduction of specific chemical moieties that enhance their functionality as research probes.
Functionalization for Fluorescent Labeling and Reporter Group Integration
The cyanoethyl group at the N3 position of the thymine (B56734) base in this compound provides a reactive handle for the attachment of fluorescent dyes and other reporter groups. epo.org This functionalization is crucial for creating probes used in a variety of molecular biology techniques, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and DNA sequencing. The ability to attach a diverse array of labels allows for the simultaneous detection of multiple targets in a single experiment. oup.com For instance, different fluorescently labeled probes can be designed to bind to specific DNA or RNA sequences, with the resulting signals providing information on the presence, location, and quantity of the target molecules.
The strategic placement of these labels within the oligonucleotide is critical for optimal performance. Research has shown that incorporating a reporter group near the 3'-terminus of an oligonucleotide can lead to significantly higher signal intensities compared to 5'-end labeling. oup.comoup.com The synthesis of these labeled probes often involves the use of phosphoramidite (B1245037) chemistry, where a building block containing the fluorescent tag is incorporated during the automated synthesis process. oup.com
Design of Oligonucleotides with Altered Hybridization Properties
The introduction of this compound into an oligonucleotide can influence its hybridization properties, which is the process of a single-stranded nucleic acid molecule binding to its complementary sequence. The modification at the N3 position of thymine can affect the stability of the resulting DNA or RNA duplex. Understanding these effects is crucial for designing probes with specific binding affinities and for applications where precise control over hybridization is necessary.
For example, the presence of the N3-cyanoethyl group on thymidine (B127349) can impact the thermal stability (melting temperature, Tm) of a DNA duplex. This is a critical consideration in applications such as single nucleotide polymorphism (SNP) detection, where subtle differences in hybridization stability can be used to distinguish between different alleles. While the cyanoethyl group itself is often a byproduct of standard oligonucleotide synthesis that can lead to undesired modifications, its controlled incorporation can be leveraged for specific research purposes. mdpi.comnih.govatdbio.com
Utilization in Automated Oligonucleotide Synthesis Platforms
Automated DNA and RNA synthesizers have revolutionized the production of custom oligonucleotides. This compound, in its phosphoramidite form, is a key reagent in this process, which relies on the sequential addition of nucleotide building blocks to a growing chain on a solid support. nih.govatdbio.comnih.govnih.govnih.gov
The phosphoramidite method is the gold standard for oligonucleotide synthesis due to its high efficiency and reliability. nih.govwikipedia.org The 2-cyanoethyl group serves as a protecting group for the phosphorus atom during the synthesis cycle, preventing unwanted side reactions. atdbio.comnih.gov
Optimization of Coupling and Deprotection Cycles
The efficiency of oligonucleotide synthesis is highly dependent on the optimization of the coupling and deprotection steps. The coupling reaction, where a phosphoramidite is added to the growing oligonucleotide chain, must be rapid and have a high yield to ensure the synthesis of long and pure oligonucleotides. oup.comresearchgate.net Activators such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI) are used to catalyze this reaction. oup.comnih.gov The choice of activator and the coupling time can be adjusted to optimize the incorporation of modified nucleotides like this compound phosphoramidite. nih.gov
The deprotection step involves the removal of protecting groups from the newly synthesized oligonucleotide. The 2-cyanoethyl group on the phosphate (B84403) backbone is typically removed under basic conditions, a process that can sometimes lead to the formation of Nthis compound as an impurity. nih.govatdbio.com Strategies to minimize this side reaction include the use of scavengers like piperazine (B1678402) or alternative deprotection conditions. nih.gov
| Synthesis Step | Key Reagents | Purpose | Optimization Considerations |
| Coupling | Phosphoramidite, Activator (e.g., Tetrazole, DCI) | Formation of internucleotide linkage | Activator choice, concentration, and coupling time to ensure high efficiency. oup.comresearchgate.netnih.gov |
| Oxidation | Iodine, Water, Pyridine | Conversion of phosphite (B83602) triester to stable phosphate triester | Standard step to stabilize the newly formed linkage. atdbio.com |
| Capping | Acetic Anhydride, N-Methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent the formation of failure sequences | Essential for high-purity synthesis. |
| Deprotection | Ammonia (B1221849), Methylamine (B109427) | Removal of protecting groups from bases and phosphate backbone | Conditions must be optimized to efficiently remove protecting groups while minimizing side reactions like N3-cyanoethylation. nih.govatdbio.com |
Precursor in the Synthesis of Site-Specific DNA/RNA Modifications
Beyond its direct use in oligonucleotide synthesis, this compound and its derivatives can serve as precursors for the introduction of other site-specific modifications into DNA and RNA. oup.comchembiotech.de This allows for the creation of oligonucleotides with unique chemical properties and functionalities that are not achievable through direct synthesis with standard building blocks.
Introduction of Crosslinking Agents
The modification of nucleobases is a fundamental strategy for introducing specific functionalities into oligonucleotides. The N3 position of thymidine, while crucial for standard Watson-Crick base pairing, can be chemically altered to introduce reactive groups capable of forming covalent bonds, or crosslinks, with other molecules. This approach is pivotal for studying DNA structure, DNA-protein interactions, and for the development of therapeutic agents.
While this compound itself is typically an unintended byproduct of oligonucleotide synthesis resulting from the reaction of thymidine with acrylonitrile (B1666552), the underlying principle of N3-alkylation is exploited to create precursors for DNA crosslinking. glenresearch.comnih.gov A prominent example is the synthesis and incorporation of 3-(2-chloroethyl)thymidine into DNA strands. nih.gov This modified nucleoside acts as a latent electrophile. Once incorporated into an oligonucleotide, the 2-chloroethyl group can react with a nucleophilic site on an opposing base, typically guanine (B1146940), to form a stable interstrand crosslink (ICL). nih.gov
The synthesis of the necessary precursor for this method involves several key steps, starting from a protected thymidine derivative. The following table outlines a typical synthetic route to obtain the phosphoramidite building block required for automated DNA synthesis.
Table 1: Synthetic Steps for N3-(2-Chloroethyl)thymidine Precursors This table is interactive. Click on the headers to sort.
| Step | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 5′-O-dimethoxytrityl-3′-O-(tert-butyldimethylsilyl)thymidine | Cs₂CO₃, Bromochloroethane, DMF | N³-(2-Chloroethyl-)-5′-O-dimethoxytrityl-3′-O-(tert-butyldimethylsilyl)thymidine | Not specified | nih.gov |
| 2 | N³-(2-Chloroethyl-)-5′-O-dimethoxytrityl-3′-O-(tert-butyldimethylsilyl)thymidine | Tetrabutylammonium fluoride, THF | N³-(2-Chloroethyl-)-5′-O-dimethoxytritylthymidine | 89% | nih.gov |
Once the phosphoramidite is prepared, it can be used in standard solid-phase oligonucleotide synthesis to place the 3-(2-chloroethyl)thymidine at a specific site. Upon annealing to a complementary strand containing a guanine opposite the modified thymidine, the crosslinking reaction is initiated. Research has shown a strong preference for the alkylation to occur at the O-6 position of guanine, forming an ethylene-bridged G-T base pair. nih.gov These site-specific crosslinks are invaluable tools for research into the mechanisms of DNA repair, as they mimic lesions formed by certain classes of antitumor agents. nih.gov
Selenium Derivatization for Crystallographic Studies
X-ray crystallography is a powerful technique for determining the three-dimensional structure of biological macromolecules at atomic resolution. A major challenge in this method is the "phase problem," which can be overcome by using heavy atoms as anomalous scattering centers. Selenium has emerged as an ideal element for this purpose in nucleic acid crystallography through multi-wavelength anomalous dispersion (MAD) phasing. nih.govmdpi.com This is achieved by covalently incorporating selenium into the DNA or RNA structure. oup.com
The strategy involves replacing a specific oxygen atom within a nucleotide building block with a selenium atom. oup.com This substitution is most commonly performed at the 2'-position of the ribose sugar or at various positions on the nucleobase itself, but not typically at the N3 position of thymidine. nih.govnih.gov The resulting seleno-functionalized nucleosides are then converted into phosphoramidite derivatives to enable their incorporation into oligonucleotides via automated solid-phase synthesis. nih.gov
The term "cyanoethyl" is frequently associated with this field, not because of this compound's direct role, but because the 2-cyanoethyl group is the standard protecting group for the phosphorus atom in the phosphoramidite chemistry used for oligonucleotide synthesis. oup.comnih.govchembiotech.de For instance, the synthesis of a 2'-methylseleno-2'-deoxyuridine phosphoramidite involves reacting the protected seleno-nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.gov This phosphoramidite is then used to build the selenium-modified oligonucleotide.
Table 2: Examples of Selenium-Modified Nucleosides for Crystallography This table is interactive. Click on the headers to sort.
| Modified Nucleoside | Position of Selenium | Application | Reference |
|---|---|---|---|
| 2′-Methylseleno-2′-deoxyuridine | 2' position of ribose | RNA/A-form DNA derivatization | oup.comnih.gov |
| 2′-Methylseleno-2′-deoxycytidine | 2' position of ribose | RNA/A-form DNA derivatization | oup.comnih.gov |
| 5'-Se-Thymidine | 5' position of ribose | DNA labeling | researchgate.net |
Analytical and Spectroscopic Characterization of 3 2 Cyanoethyl Thymidine and Its Derivatives
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating 3-(2-Cyanoethyl)thymidine and its derivatives from reaction mixtures and for assessing the purity of the final products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the two most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone for both the analysis and purification of this compound and oligonucleotides containing this modification. tandfonline.comglenresearch.comoup.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for these purposes. nih.gov
Detailed research findings indicate the use of various column and solvent systems to achieve optimal separation. For instance, C18 columns are frequently used as the stationary phase. nih.govejgm.co.uk The mobile phases typically consist of a gradient mixture of an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or ammonium (B1175870) acetate, and an organic modifier like acetonitrile (B52724) or methanol. jst.go.jpnih.gov This gradient elution allows for the effective separation of the desired product from unreacted starting materials and other byproducts. jst.go.jp The detection is commonly carried out using a UV detector, often at a wavelength of 254 nm or 260 nm. ejgm.co.ukjst.go.jp
Preparative-scale HPLC is also utilized for the purification of these compounds, employing columns with larger dimensions to handle higher sample loads. nih.gov The purity of the collected fractions is then re-assessed by analytical HPLC to ensure high-quality material for subsequent applications. oup.com The addition of acrylonitrile (B1666552) to the N3-position of thymine (B56734), forming N³-(2-cyanoethyl)thymine, can be identified as a +53 Da peak impurity in mass spectra coupled with LC. researchgate.net
Table 1: Examples of HPLC Conditions for Analysis of Thymidine (B127349) Derivatives
| Compound Type | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Modified Oligonucleotides | SHISEIDO C18 (4.6x250 mm) | A: 0.1 M TEAA buffer, B: CH₃CN; Gradient | UV at 254 nm | jst.go.jp |
| Hypermodified Nucleosides | Waters Atlantis T3 (4.6 × 150 mm, 3 μm) | Aqueous ammonium acetate (10 mM, pH 4.5) and methanol | UV Absorbance | nih.gov |
| General Therapeutic Substances | RP-Thermo C18 (5µm, 250mm x 4.6mm) | Water:Methanol:Acetonitrile (84:1:15 v/v/v) | UV at 254 nm | ejgm.co.uk |
Thin-Layer Chromatography (TLC) Applications
TLC is a rapid, simple, and cost-effective technique widely used for monitoring the progress of chemical reactions and for preliminary purity assessment of this compound and its precursors. tandfonline.comnih.gov The technique relies on the differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel) and a liquid mobile phase. rsc.org
In the synthesis of this compound derivatives, TLC is used to track the consumption of starting materials and the formation of the product. rsc.org Silica gel plates (SiO₂ TLC) are the standard, and visualization is often achieved under UV light (254 nm), where the UV-active nucleoside derivatives appear as dark spots. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to that traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. rsc.org Different solvent systems, commonly mixtures of ethyl acetate (EtOAc) and hexanes, are employed to achieve the desired separation. rsc.org For more complex mixtures, two-dimensional TLC (2D-TLC) can be employed, offering enhanced resolution by using two different solvent systems in perpendicular directions. figshare.comresearchgate.netacs.org
Table 2: Examples of TLC Data for Thymidine Derivatives
| Compound | Solvent System (v/v) | Rf Value | Reference |
|---|---|---|---|
| 5'-O-DMTr-3'-O-propargyl thymidine | 8:2 EtOAc/hexanes | 0.82 | rsc.org |
| Alkyne phosphoramidite (B1245037) 7 | 1:1 EtOAc/hexanes | 0.74 | rsc.org |
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are crucial for the unambiguous determination of the chemical structure of this compound and its derivatives. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including modified nucleosides. acs.org It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the chemical environment of specific nuclei.
¹H NMR: Proton NMR spectra provide information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals include those for the thymine base protons (H-6), the deoxyribose sugar protons (H-1', H-2', etc.), and the protons of the 2-cyanoethyl group (two methylene (B1212753) groups, -CH₂-CH₂-CN). nih.gov For example, the methylene protons adjacent to the cyano group typically appear as a triplet. rsc.org
¹³C NMR: Carbon-13 NMR spectra reveal the number of chemically non-equivalent carbon atoms. The spectrum of this compound will show distinct signals for the carbons of the thymine base, the deoxyribose sugar, and the cyanoethyl moiety, including the characteristic nitrile carbon (C≡N) signal at approximately 118-119 ppm. nih.govrsc.org
³¹P NMR: Phosphorus-31 NMR is specifically used for phosphorus-containing compounds, making it essential for characterizing the phosphoramidite derivatives of this compound, which are the building blocks for oligonucleotide synthesis. rsc.org The phosphoramidite group gives a characteristic signal in the ³¹P NMR spectrum, typically in the range of 147-153 ppm. rsc.orgrsc.org The presence of diastereomers due to the chiral phosphorus center can sometimes lead to two distinct peaks. rsc.orgnih.gov
Table 3: Representative NMR Data for this compound Derivatives
| Nucleus | Compound Type | Solvent | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| ¹H | N3-(2-Cyanoethyl)-3´,5´-O-bis(tert-butyldimethylsilyl)thymidine | CDCl₃ | 2.73–2.76 (m, 2H, N-CH₂) | nih.gov |
| ¹³C | This compound phosphoramidite precursor | Acetone-d₆ | 118.94 (CN) | rsc.org |
| ³¹P | 3'-(2-Cyanoethyl-N,N-diisopropylphosphoramidite)-thymidine | Acetone-d₆ | 147.10 | rsc.org |
Mass Spectrometry (MS and ESI-MS) Applications
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov Electrospray Ionization (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile molecules like nucleosides and oligonucleotides, as it allows them to be ionized directly from solution with minimal fragmentation. nih.govmdpi.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. rsc.org In the characterization of this compound and its derivatives, ESI-HRMS is used to confirm the identity of the synthesized product by comparing the experimentally measured m/z value with the theoretically calculated value for the expected molecular formula. jst.go.jprsc.org This is a critical step in confirming the successful synthesis of the target compound. nih.gov
Table 4: Example of ESI-MS Data for a this compound Derivative
| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| Alkyne phosphoramidite 8 | C₁₅H₂₈N₂O₂P⁺ | [M+H]⁺ | 299.1883 | 299.1885 | rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Electronic Properties
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For nucleosides and their derivatives, which contain conjugated ring systems in their nucleobases, this technique is fundamental for both quantification and characterization. tamu.edu
Each nucleobase has a characteristic UV absorption spectrum, with a maximum absorbance (λmax) typically around 260-280 nm. biorxiv.org The λmax for thymidine is approximately 267 nm. Modification at the N3 position, as in this compound, can cause slight shifts in the λmax. tamu.edu UV-Vis spectroscopy is routinely used to determine the concentration of nucleoside solutions using the Beer-Lambert law, which relates absorbance to concentration, path length, and the molar extinction coefficient. It is also used to monitor the progress of reactions where the product has a different UV spectrum from the reactants, such as the appearance of a new absorption band at 300 nm during the photoreaction of thymidine with n-butylamine. nih.gov
Table 5: UV-Vis Absorption Data for Thymidine and Related Compounds
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 5'-O-DMTr-3'-O-propargyl thymidine | MeCN | 235 | rsc.org |
| N³-(2-Cyanoethyl)-5'-O-(DMTr)-thymidine precursor | MeCN | 256 | rsc.org |
Crystallographic Analysis of this compound Containing Structures
While crystallographic data for the isolated nucleoside this compound is not extensively documented in public repositories, significant structural insights have been obtained from the analysis of closely related compounds and macromolecules synthesized using cyanoethyl-protected precursors. The primary focus has been on 1-(2-cyanoethyl)thymine, the nucleobase component, and on DNA oligonucleotides that incorporate modified thymidines via 2-cyanoethyl phosphoramidite chemistry.
Detailed X-ray diffraction analysis has been successfully performed on 1-(2-cyanoethyl)thymine, providing a foundational understanding of the structural impact of the cyanoethyl group on the thymine base. researchgate.net The core of its supramolecular structure is a centrosymmetric dimer, which is formed by N—H⋯O hydrogen bonds between the imino proton (N3–H) of one molecule and the carbonyl oxygen (O4) of another. researchgate.net This primary interaction is fundamental to the crystal packing.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₉N₃O₂ | researchgate.net |
| Systematic Name | 3-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanenitrile | researchgate.netnih.gov |
| CCDC Number | 641821 | nih.gov |
| Space Group | P-1 | ugr.es |
| Unit Cell Dimensions | a = 7.009 Å | ugr.es |
| b = 7.915 Å | ||
| c = 8.163 Å | ||
| Unit Cell Angles | α = 75.815° | ugr.es |
| β = 78.364° | ||
| γ = 80.78° | ||
| Primary Supramolecular Motif | Centrosymmetric dimer via N—H⋯O hydrogen bonds | researchgate.net |
The 2-cyanoethyl group is a cornerstone of modern oligonucleotide synthesis, serving as a protecting group for the phosphate (B84403) diester linkage in phosphoramidite building blocks. glenresearch.comglenresearch.comoup.com Consequently, numerous crystal structures of complex DNA and RNA molecules have been solved that were synthesized using precursors like 5'-O-Dimethoxytrityl-N3-(2-cyanoethyl)-2'-deoxyThymidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. nih.govoup.com
High-resolution crystallographic studies on DNA duplexes containing selenium-modified thymidines, which were themselves incorporated using cyanoethyl phosphoramidites, demonstrate the utility of this chemical approach in structural biology. For instance, the crystal structure of d(GT(Se)GTACAC)₂, containing a 2'-methylseleno-thymidine, was determined at a resolution of 1.40 Å. nih.govnih.gov The data revealed that the selenium derivatization did not cause significant structural changes compared to the native DNA, validating its use for phasing in X-ray crystallography. nih.gov Similarly, the structure of a DNA duplex with a 2-Se-thymidine modification was solved at 1.57 Å resolution, providing insights into base-pairing fidelity. rcsb.org The successful determination of these high-resolution structures implicitly validates that the synthetic route using cyanoethyl protection yields structurally sound oligonucleotides suitable for crystallization and diffraction analysis.
| Structure | Modification | PDB ID | Resolution | Key Finding | Reference |
|---|---|---|---|---|---|
| d(GT(Se)GTACAC)₂ | 2'-Methylseleno-thymidine | Not specified | 1.40 Å | Se-derivatization does not cause significant structural perturbation. | nih.govnih.gov |
| 2-Se-Thymidine Derivatized DNA | 2-Selenothymidine | 3HGD | 1.57 Å | Provides insight into wobble base pair discrimination and enhances base pair specificity. | rcsb.org |
| α-thrombin complex with T4W aptamer | Tryptophan-modified thymidine (W) | 6EO6 | Not specified | Reveals origins of enhanced binding affinity in modified DNA aptamers. | oup.com |
These examples underscore the role of cyanoethyl-containing thymidine derivatives as essential tools for the creation of modified nucleic acids for structural analysis. While the crystal structure of the standalone this compound is not the primary focus of research, the structural data from its nucleobase analogue and the complex macromolecules it helps create provide a comprehensive picture of its crystallographic relevance.
Computational and Theoretical Investigations of 3 2 Cyanoethyl Thymidine Analogues
Molecular Modeling and Dynamics Simulations of Modified Nucleic Acid Interactions
Molecular modeling and molecular dynamics (MD) simulations are indispensable for visualizing how modifications to a nucleotide affect the structure, stability, and dynamics of a DNA or RNA duplex. These simulations can model the incorporation of a 3-(2-Cyanoethyl)thymidine analogue into a nucleic acid strand and observe its interactions with neighboring bases and the complementary strand over time periods ranging from nanoseconds to microseconds.
Research in this area often focuses on how such modifications alter key characteristics of the nucleic acid duplex. For instance, studies on oligonucleotides with terminal modifications have used MD simulations to construct structural models and understand how these changes enhance resistance to degradation by nucleases. chemrxiv.org Similarly, simulations of DNA with "double-headed" nucleotide analogues, which feature additional nucleobases in the major groove, have provided detailed structural views of the resulting duplexes. rsc.org
Key parameters analyzed during these simulations include:
Helical Parameters: Changes in twist, rise, and roll at and near the modification site.
Backbone Torsion Angles: Adjustments in the phosphate (B84403) backbone to accommodate the modified base.
Groove Dimensions: Widening or narrowing of the major and minor grooves, which can affect protein recognition.
Hydrogen Bonding and Stacking: Analysis of the stability and geometry of base pairing and the stacking interactions with adjacent base pairs. glenresearch.com
The findings from these simulations are critical for predicting the biocompatibility and functional consequences of incorporating a modified nucleoside into a genetic system. For example, MD simulations have been used to create models that correlate specific ground-state conformations of adjacent thymine (B56734) bases with their propensity to form photodimers upon UV irradiation. nih.gov
| Modification Type | System Studied | Key Computational Observation | Predicted Impact |
|---|---|---|---|
| Terminal eTNA cap | DNA Duplex (MpTeT) chemrxiv.org | Stabilized sugar pucker conformation at the 3'-end. | Increased resistance to 3'-exonuclease degradation. chemrxiv.org |
| Double-headed Nucleotide (X) | DNA Duplex (ON2:DNA) rsc.org | Modified base projects into the major groove without significant distortion of the B-form helix. | Potential for creating "double-coding" DNA. rsc.org |
| 3'-S-phosphorothiolate linkage | DNA strand | Induces a predominately C3'-endo (North) sugar conformation. nih.gov | Stabilizes duplex formation with complementary RNA. nih.gov |
| Adjacent Thymines | dTpdT dinucleotide nih.gov | A reduced helical twist angle of ~22° characterizes a "dimerizable" conformation. | Predicts quantum yield of cyclobutane (B1203170) pyrimidine (B1678525) dimer formation. nih.gov |
Quantum Chemical Calculations of Electronic and Structural Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a molecule based on its electronic structure. researchgate.netnrel.gov For a modified nucleoside like this compound, these calculations can determine its optimal geometry, charge distribution, and electronic energy levels, which are fundamental to its chemical reactivity and interaction potential.
These theoretical studies provide quantitative data on several key parameters:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of chemical stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is essential for predicting non-covalent interactions, such as hydrogen bonding.
Atomic Charges: Calculating the partial charge on each atom (e.g., using Mulliken population analysis) helps to quantify the polarity of bonds and potential sites for electrostatic interactions. nrel.gov
While specific quantum chemical data for this compound is not extensively published, studies on analogous N3-substituted thymidines, such as 3-carboranyl thymidine (B127349) analogues (3CTAs), demonstrate the utility of this approach. Computational analyses of 3CTAs have been used to calculate their HOMO/LUMO energies to understand their electronic properties in the context of their biological activity. researchgate.net These methods provide a robust framework for predicting how the N3-cyanoethyl modification would alter the electronic character of the thymine base.
| Parameter | Typical Calculation Method | Significance for Modified Nucleosides |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | DFT (e.g., B3LYP, M06-2X) researchgate.netnrel.gov | Indicates electron-donating ability; relevant for stacking interactions and susceptibility to oxidation. researchgate.net |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | DFT (e.g., B3LYP, M06-2X) researchgate.netnrel.gov | Indicates electron-accepting ability; relevant for interactions with electrophiles. researchgate.net |
| ΔE (HOMO-LUMO Gap) | DFT | Correlates with chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps electron density to predict sites for hydrogen bonding and other non-covalent interactions. |
| Mulliken Atomic Charges | DFT, Hartree-Fock nrel.gov | Quantifies the charge distribution, identifying polar sites within the molecule. nrel.gov |
In Silico Studies on Conformational Preferences and Base Pairing
The biological function of a nucleoside is intrinsically linked to its three-dimensional shape and how it pairs with other bases. In silico studies are crucial for exploring the conformational landscape of modified nucleosides and predicting their impact on duplex stability. These investigations often precede or complement experimental techniques like NMR spectroscopy and X-ray crystallography.
Key conformational features analyzed include:
Sugar Pucker: The conformation of the five-membered sugar ring. This is typically described as N-type (C3'-endo) or S-type (C2'-endo).
Glycosidic Torsion Angle (χ): The rotation around the bond connecting the base to the sugar, defining the base's orientation as syn or anti.
Backbone Torsion Angles: The series of angles (α, β, γ, δ, ε, ζ) that define the conformation of the phosphodiester backbone. The γ torsion angle, in particular, has been a target for conformational restriction to enhance binding affinity. jst.go.jp
Computational studies on thymidine analogues have shown that modifications can significantly influence these properties. For example, the conformational analysis of a 6'-C-spiro-thymidine monomer revealed that while its γ torsion angle was in a favorable range for A-type duplexes, its sugar pucker was an S-type, which is more typical of B-DNA. jst.go.jp This conformational mismatch was used to explain its observed duplex-destabilizing effect. jst.go.jp
Furthermore, theoretical studies can predict the stability of non-canonical base pairs. Investigations into nonpolar thymidine analogues showed that while they destabilized pairing with natural bases, certain pairs between the analogues themselves were as stable as a natural T-A pair. gatech.edu More advanced analogues, like the ethynylpyridone C-nucleoside "W", have been computationally studied to understand their enhanced pairing strength with adenine (B156593), which involves favorable van der Waals contacts in the minor groove. glenresearch.com These studies are essential for designing new genetic systems with expanded alphabets or for developing therapeutic oligonucleotides with higher target affinity. nih.gov
| Thymidine Analogue | Method | Key Finding | Impact on Duplex |
|---|---|---|---|
| 6'-C-Spiro-thymidine | Conformational Analysis jst.go.jp | Sugar pucker is S-type, while γ torsion angle is in the +synclinal range (~60°). jst.go.jp | Destabilizes DNA/RNA duplexes compared to natural DNA. jst.go.jp |
| 2,4-Difluorotoluene Deoxyriboside | Thermal Melting (Tm) gatech.edu | Acts as a nonpolar shape mimic of thymine. | Significantly destabilizes pairing opposite adenine. gatech.edu |
| Ethynylpyridone C-Nucleoside (dW) | Theoretical Studies & Tm glenresearch.com | Ethynyl group provides additional van der Waals contacts with adenine. glenresearch.com | Greatly increases duplex stability; dW:A pair is nearly as stable as a G:C pair. glenresearch.com |
| 2-Thiothymidine | Affinity Electrophoresis & PCR nih.gov | Reduces mispairing with the minor tautomer of isoguanine (B23775) due to steric and electronic effects. nih.gov | Improves fidelity of PCR for an expanded six-letter genetic alphabet. nih.gov |
Future Research Directions and Challenges in 3 2 Cyanoethyl Thymidine Chemistry
Exploration of Advanced Functional Applications in Synthetic Biology and Biotechnology
The intentional incorporation of modified nucleosides is a cornerstone of synthetic biology, enabling the creation of nucleic acids with novel functions. The modification at the N3 position of thymidine (B127349), as seen in TCE, disrupts the normal Watson-Crick base pairing, a feature that can be harnessed for specific applications.
One area of interest is the use of TCE and other N3-alkylated thymidines as probes for studying DNA-protein interactions or as components of non-canonical DNA structures. researchgate.netnih.gov Because the N3 position is located in the major groove of the DNA double helix, modifications at this site can influence the binding of transcription factors and other proteins. Oligonucleotides containing TCE could be used to map these interactions or to create DNA structures with altered recognition sites.
Moreover, 3-(2-Cyanoethyl)thymidine is recognized as a DNA adduct, a form of DNA damage that can result from exposure to environmental carcinogens like acrylonitrile (B1666552). nih.govepa.gov The study of TCE in a biological context is therefore vital for understanding the mechanisms of chemical carcinogenesis. Synthesizing oligonucleotides containing this specific adduct allows researchers to investigate its effects on DNA replication and repair, and to study how cellular machinery recognizes and processes this type of damage. nih.govnih.gov This research can lead to the development of biomarkers for exposure to carcinogens and provide deeper insights into the molecular basis of cancer. nih.gov
Addressing Synthetic and Purification Challenges for Complex Constructs
The chemical synthesis of oligonucleotides containing modified bases like this compound presents significant challenges. The first step is the synthesis of the TCE phosphoramidite (B1245037) building block itself, which can be incorporated into an oligonucleotide using standard automated DNA synthesizers. mdpi.comchembiotech.de The synthesis of this monomer requires multiple steps, including the specific cyanoethylation of the N3 position of thymidine, followed by protection of the 5'-hydroxyl group and phosphitylation of the 3'-hydroxyl group. mdpi.com
Once synthesized, the incorporation of the TCE phosphoramidite into a growing oligonucleotide chain must be highly efficient to ensure a good yield of the full-length product. Any inefficiencies in the coupling steps lead to a higher proportion of truncated sequences, known as failure sequences. google.com
Purification of the final oligonucleotide is another major hurdle. The presence of modifications can alter the chromatographic behavior of the oligonucleotide, making its separation from closely related impurities, such as failure sequences or deletion sequences (n-1 mers), more complex. nih.govacs.orggoogle.com Standard purification techniques like reversed-phase and anion-exchange high-performance liquid chromatography (HPLC) must often be optimized for each specific modified oligonucleotide. nih.govacs.org The stability of the N3-cyanoethyl group itself during the final deprotection and purification steps must also be considered, as harsh conditions could potentially lead to its degradation. nih.gov
| Challenge | Description | Potential Solutions |
| Monomer Synthesis | Multi-step synthesis of the Nthis compound phosphoramidite building block is required. mdpi.com | Optimization of reaction conditions for each step (cyanoethylation, protection, phosphitylation) to improve yield and purity. mdpi.com |
| Coupling Efficiency | The modified phosphoramidite may exhibit lower reactivity during automated solid-phase synthesis, leading to lower yields of the desired full-length oligonucleotide. google.com | Use of optimized activators and longer coupling times to drive the reaction to completion. wikipedia.org |
| Purification | Modified oligonucleotides can be difficult to separate from impurities like failure or deletion sequences using standard HPLC methods. nih.govacs.org | Development of tailored purification protocols (e.g., specialized HPLC columns and gradient conditions) for each modified construct. google.com |
| Stability | The N3-cyanoethyl modification itself must be stable throughout the entire synthesis and deprotection process. nih.gov | Use of milder deprotection conditions that preserve the integrity of the modification while removing all other protecting groups. nih.gov |
Integration with Emerging Nucleic Acid Technologies
Modified nucleosides are integral to the advancement of cutting-edge nucleic acid technologies, from DNA-based data storage to novel therapeutics. The unique properties of this compound could be leveraged in these emerging fields.
In the realm of DNA data storage , the ability to introduce modifications that alter the structural or chemical properties of DNA could be used to increase information density or stability. While TCE itself might not be a primary candidate due to its disruption of base pairing, the principles learned from studying its synthesis and incorporation could inform the design of other, more suitable modifications.
For nucleic acid-based diagnostics , probes containing TCE or similar N3-modified nucleosides could be designed for highly specific detection of target sequences. By disrupting canonical Watson-Crick pairing, such probes could be engineered to have unique hybridization properties, potentially enabling the detection of specific DNA conformations or single-nucleotide polymorphisms (SNPs) with greater accuracy.
In therapeutic applications , antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) often incorporate chemical modifications to enhance their stability, binding affinity, and pharmacokinetic properties. mdpi.commdpi.comnih.gov While modifications that disrupt base pairing are generally avoided in the core sequence of an antisense drug, they could find use in specific positions to modulate protein binding or to create unique structural motifs. The study of TCE contributes to the broader knowledge base of how different chemical modifications affect the structure and function of nucleic acids, which is essential for designing the next generation of nucleic acid-based drugs. nih.gov
As these technologies continue to mature, the demand for a diverse palette of chemical modifications will grow. The ongoing research into the synthesis, properties, and applications of this compound and related compounds will play a crucial role in expanding the toolkit available to scientists and engineers working at the forefront of nucleic acid technology.
Q & A
Q. What are the common synthetic routes for 3-(2-Cyanoethyl)thymidine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves phosphitylation of 5'-O-(4,4'-dimethoxytrityl)thymidine with 2-cyanoethyl N,N-diisopropylphosphoramidite. Key steps include:
- Reacting the thymidine derivative with 1.2 equivalents of phosphoramidite in dehydrated acetonitrile at room temperature for 8 hours.
- Using 5-phenyl-1H-tetrazole as an activator to enhance coupling efficiency (yields ~94%).
- Monitoring reaction progress via TLC or HPLC to confirm intermediate formation . Alternative routes may involve salt effects, where cationic/anionic interactions in polar solvents (e.g., acetonitrile) modulate reaction kinetics. Adjusting ionic strength or solvent polarity can optimize reaction rates .
Q. How is this compound used in cell proliferation assays?
Methodological Answer: This compound is a thymidine analog used to track DNA synthesis. Common protocols include:
- Incorporating tritiated ([³H]) or stable isotope-labeled derivatives into proliferating cells.
- Quantifying incorporation via liquid scintillation counting or mass spectrometry (e.g., multi-isotope imaging mass spectrometry, MIMS) to assess cell division rates .
- Validating results with complementary methods like MTT assays to distinguish proliferation from cytotoxicity .
Q. What analytical techniques are used to characterize this compound purity and structure?
Methodological Answer:
- HPLC-MS : To separate and quantify impurities (e.g., acrylonitrile byproducts) and confirm molecular weight.
- ¹H/³¹P NMR : To verify phosphoramidite coupling and cyanoethyl group integrity.
- UV-Vis Spectroscopy : For quantifying dimethoxytrityl (DMTr) removal efficiency during synthesis .
Advanced Research Questions
Q. How can this compound-related impurities be minimized during oligonucleotide synthesis?
Methodological Answer: The primary impurity, this compound (CNET), arises during phosphorus deprotection. Mitigation strategies include:
- Single-Step Deprotection : Combining phosphorus deprotection and cleavage using piperazine as an acrylonitrile scavenger, reducing CNET levels by >50% compared to traditional ammonolysis.
- Optimized Reaction Time : Limiting exposure to basic conditions (e.g., ammonia) to prevent cyanoethyl group hydrolysis .
Q. What computational methods predict the structure-activity relationships of this compound derivatives?
Methodological Answer:
- 3D-QSAR (CoMFA/CoMSIA) : To correlate steric, electrostatic, and hydrophobic fields with thymidine kinase 1 (hTK1) substrate activity.
- Docking Studies : For modeling interactions with hTK1 active sites, particularly modifications at the 3' or 5' positions.
- MD Simulations : To assess stability of cyanoethyl-modified nucleosides in enzymatic environments .
Q. How do experimental variables (e.g., salt effects) influence the synthesis of this compound?
Methodological Answer:
- Ionic Strength Modulation : Adding salts like sodium acetate can accelerate phosphitylation by stabilizing transition states in polar solvents.
- Counterion Effects : Cationic intermediates (e.g., protonated tetrazole) enhance electrophilicity of the phosphoramidite, improving coupling efficiency.
- Systematic screening of solvent-salt combinations (e.g., acetonitrile with LiClO₄) is recommended to identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
